molecular formula C14H12N6O2 B11106049 N'-[(E)-furan-2-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11106049
M. Wt: 296.28 g/mol
InChI Key: VEHCWCWWNWZMNP-OQLLNIDSSA-N
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Description

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and tetrazole moieties. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is unique due to its combination of a furan ring, a phenyl group, and a tetrazole ring. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C14H12N6O2/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9+

InChI Key

VEHCWCWWNWZMNP-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CO3

Origin of Product

United States

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